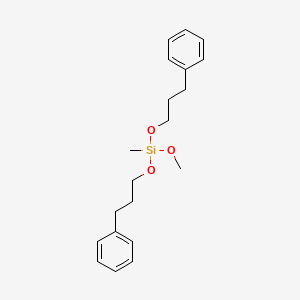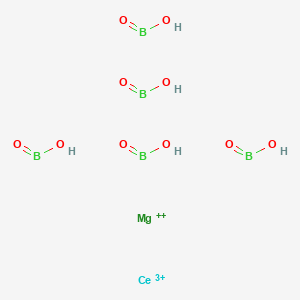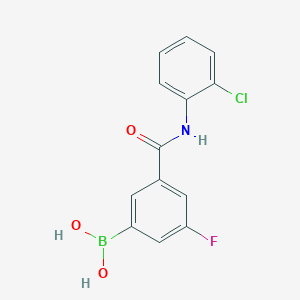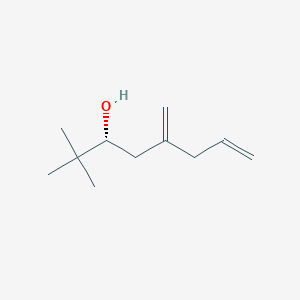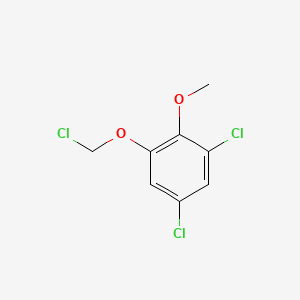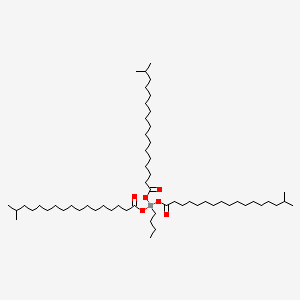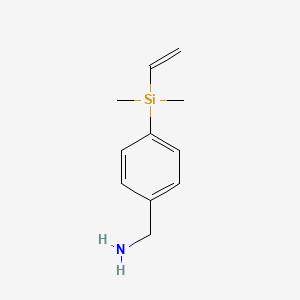
4-(1-(2-Phenylethyl)tridecyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,2-diethoxyethylcyanoacetate is typically synthesized through the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions.
Industrial Production Methods
In industrial settings, the production of Ethyl 2,2-diethoxyethylcyanoacetate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2-diethoxyethylcyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles, such as amines and alcohols, can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Derivatives with different functional groups
Applications De Recherche Scientifique
Ethyl 2,2-diethoxyethylcyanoacetate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2,2-diethoxyethylcyanoacetate involves its ability to undergo various chemical transformations, leading to the formation of biologically active compounds. These compounds can interact with specific molecular targets, such as enzymes and receptors, to exert their effects. The pathways involved depend on the specific application and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl cyanoacetate
- Diethyl malonate
- Ethyl acetoacetate
Comparison
Ethyl 2,2-diethoxyethylcyanoacetate is unique due to its combination of cyano and ethoxy groups, which provide distinct reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications .
Propriétés
Numéro CAS |
83898-20-8 |
|---|---|
Formule moléculaire |
C26H39N |
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
4-(1-phenylpentadecan-3-yl)pyridine |
InChI |
InChI=1S/C26H39N/c1-2-3-4-5-6-7-8-9-10-14-17-25(26-20-22-27-23-21-26)19-18-24-15-12-11-13-16-24/h11-13,15-16,20-23,25H,2-10,14,17-19H2,1H3 |
Clé InChI |
TVYBCUBLBGWIGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCC1=CC=CC=C1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




